(3,5-DIMETHYL-1H-PYRAZOL-1-YL){4-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)CARBONYL]PHENYL}METHANONE
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Overview
Description
(3,5-DIMETHYL-1H-PYRAZOL-1-YL){4-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)CARBONYL]PHENYL}METHANONE is a complex organic compound that features a pyrazole ring system Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclocondensation of hydrazine derivatives with 1,3-diketones to form the pyrazole ring . The subsequent steps involve the functionalization of the pyrazole ring with the phenyl and methanone groups under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
(3,5-DIMETHYL-1H-PYRAZOL-1-YL){4-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)CARBONYL]PHENYL}METHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
Scientific Research Applications
Chemistry
In chemistry, (3,5-DIMETHYL-1H-PYRAZOL-1-YL){4-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)CARBONYL]PHENYL}METHANONE is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
Pyrazole derivatives are known for their biological activities, including anti-inflammatory, antimicrobial, and anticancer properties . Research is ongoing to explore the therapeutic potential of this compound and its derivatives .
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of (3,5-DIMETHYL-1H-PYRAZOL-1-YL){4-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)CARBONYL]PHENYL}METHANONE involves its interaction with specific molecular targets. In medicinal chemistry, pyrazole derivatives are known to inhibit enzymes or receptors involved in disease pathways. For example, they may inhibit cyclooxygenase enzymes, leading to anti-inflammatory effects . The exact molecular targets and pathways depend on the specific structure and functional groups of the compound .
Comparison with Similar Compounds
Similar Compounds
(3,5-DIMETHYL-1H-PYRAZOL-1-YL)IMIDAZO[2,1-B][1,3,4]THIADIAZOLE: Known for its antimicrobial activity.
(3,5-DIMETHYL-1H-PYRAZOL-1-YL)TRIAZOLO[3,4-B][1,3,4]THIADIAZINE: Exhibits antiviral and antitumoral properties.
Uniqueness
(3,5-DIMETHYL-1H-PYRAZOL-1-YL){4-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)CARBONYL]PHENYL}METHANONE is unique due to its dual pyrazole rings and the presence of a methanone group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
[4-(3,5-dimethylpyrazole-1-carbonyl)phenyl]-(3,5-dimethylpyrazol-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c1-11-9-13(3)21(19-11)17(23)15-5-7-16(8-6-15)18(24)22-14(4)10-12(2)20-22/h5-10H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVCUZEFEJKJBRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=O)C2=CC=C(C=C2)C(=O)N3C(=CC(=N3)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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